Product packaging for Ethyl 2-[(2-fluorophenyl)amino]acetate(Cat. No.:CAS No. 2521-98-4)

Ethyl 2-[(2-fluorophenyl)amino]acetate

Cat. No.: B1437360
CAS No.: 2521-98-4
M. Wt: 197.21 g/mol
InChI Key: DSNIYVJASXKFFZ-UHFFFAOYSA-N
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Description

Its structure comprises a 2-fluorophenyl group linked via an amino bridge to an acetate ester (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of fluorinated bioactive molecules .

For example, similar compounds (e.g., ethyl 2-[(2,4-difluorophenyl)amino]acetate) are synthesized via hydrazine intermediates and crystallized for structural confirmation .

Applications: Fluorinated compounds like this are valued for their enhanced metabolic stability and binding affinity in drug discovery. The 2-fluorophenyl group may influence steric and electronic interactions in target proteins, making it a key scaffold in kinase inhibitors or enzyme modulators .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO2 B1437360 Ethyl 2-[(2-fluorophenyl)amino]acetate CAS No. 2521-98-4

Properties

IUPAC Name

ethyl 2-(2-fluoroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNIYVJASXKFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-98-4
Record name ethyl 2-[(2-fluorophenyl)amino]acetate
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Preparation Methods

Method Overview

One of the most straightforward synthetic routes involves the nucleophilic substitution reaction between ethyl 2-haloacetate (commonly ethyl 2-chloroacetate) and 2-fluoroaniline. This reaction proceeds via the displacement of the halogen by the amino group of 2-fluoroaniline, yielding ethyl 2-[(2-fluorophenyl)amino]acetate.

Reaction Conditions

  • Solvent: Typically dichloromethane or ethanol.
  • Base: Triethylamine or other organic bases are used to neutralize the acid formed and promote the reaction.
  • Temperature: Room temperature to mild heating (25–60 °C).
  • Reaction time: Several hours (4–24 h), monitored by thin-layer chromatography (TLC).

Advantages

  • High selectivity for the aminoacetate product.
  • Mild reaction conditions.
  • Amenable to scale-up for industrial production.

Notes

  • The use of triethylamine helps to trap the released HCl, improving yield.
  • Purification is often achieved by aqueous workup and crystallization.

Catalytic Hydrogenation of Ethyl 2-(Nitro- or Halogenophenyl)acetate Derivatives

Method Overview

An alternative approach involves first synthesizing ethyl 2-(nitro- or halogen-substituted phenyl)acetate derivatives, followed by catalytic hydrogenation to reduce the nitro group to the corresponding amino group.

Typical Procedure

  • Starting material: Ethyl 2-(3-nitro-4-fluorophenyl)acetate or similar.
  • Catalyst: 10% palladium on activated carbon (Pd/C).
  • Hydrogen source: Molecular hydrogen gas.
  • Solvent: Ethanol.
  • Temperature: Approximately 40 °C.
  • Reaction time: 16 hours under atmospheric pressure.

Example Data

  • Yield: Up to 90% in two steps.
  • Purity: Approximately 98.7% by HPLC analysis.

Advantages

  • High purity product.
  • Mild reaction conditions.
  • Scalable and reproducible.

Reference Example

A patent describes dissolving the crude nitro compound in ethanol, adding Pd/C, and hydrogenating at 40 °C for 16 hours, followed by filtration and solvent removal to yield this compound with high yield and purity.

Multi-Component One-Pot Synthesis Using Ethyl Acetoacetate and 2-Fluoroaniline

Method Overview

A more recent and environmentally friendly method involves a one-pot multi-component reaction combining 2-fluoroaniline, ethyl acetoacetate, and an aldehyde (e.g., benzaldehyde) in the presence of a surfactant catalyst such as sodium lauryl sulfate (SLS).

Reaction Conditions

  • Catalyst: Sodium lauryl sulfate (SLS).
  • Solvent: Water.
  • Temperature: Room temperature.
  • Reaction time: 30 minutes to 1 hour.
  • Monitoring: TLC to confirm completion.

Mechanism

  • The reaction proceeds via condensation and cyclization steps, producing functionalized aminoacetate derivatives.
  • This method can yield highly functionalized analogs of this compound.

Advantages

  • Environmentally benign (aqueous medium).
  • Mild conditions.
  • Short reaction times.
  • Avoids toxic solvents.

Notes

  • This method is more suited for derivatives but can be adapted for this compound synthesis.

Synthetic Route via Chlorosulfonylacetate Intermediates (Less Direct)

Method Overview

In some complex synthetic schemes, this compound derivatives are prepared via sulfonamide intermediates. This involves the condensation of chlorosulfonylacetate esters with anilines, followed by hydrolysis and further functional group transformations.

Key Steps

  • Preparation of chlorosulfonylacetate esters from ethyl bromoacetate and sodium sulfite.
  • Condensation with 2-fluoroaniline in the presence of triethylamine.
  • Hydrolysis and subsequent modifications to yield the aminoacetate derivative.

Advantages

  • Useful for preparing sulfonamide analogs.
  • Provides access to functionalized derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Direct Condensation (Ethyl 2-haloacetate + 2-fluoroaniline) Ethyl 2-chloroacetate, 2-fluoroaniline, triethylamine RT to 60 °C, 4–24 h 70–85 >95 Simple, mild conditions Requires base, possible side reactions
Catalytic Hydrogenation of Nitro Derivative Ethyl 2-(nitro-4-fluorophenyl)acetate, Pd/C, H2 40 °C, 16 h, ethanol ~90 98.7 High purity, scalable Requires hydrogenation setup
One-Pot Multi-Component Reaction 2-Fluoroaniline, ethyl acetoacetate, benzaldehyde, SLS catalyst RT, aqueous, 30–60 min Variable High Green chemistry, short time More suited for derivatives
Sulfonamide Intermediate Route Ethyl bromoacetate, sodium sulfite, chlorosulfonylacetate, 2-fluoroaniline Multi-step, various Moderate Moderate Access to sulfonamide derivatives Complex, multi-step

Research Findings and Notes

  • The catalytic hydrogenation method is widely favored for its high yield and purity, especially in industrial settings where scalability and reproducibility are critical.
  • The direct substitution method remains popular for laboratory-scale synthesis due to its simplicity and availability of reagents.
  • The one-pot multi-component reaction represents a modern approach emphasizing green chemistry principles, reducing the use of toxic solvents and minimizing waste.
  • Patent literature emphasizes improvements in yield and environmental impact by avoiding toxic solvents and optimizing reaction conditions, making these methods more suitable for industrial production.
  • Analytical data such as HPLC purity and crystallographic studies confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-fluorophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-[(2-fluorophenyl)amino]acetate exhibits various biological activities, primarily due to the presence of the fluorinated aromatic ring and the amino group. The following sections outline its key applications:

Anticancer Activity

Research indicates that compounds with similar structures to this compound can induce apoptosis in cancer cells. For instance, studies have shown that fluorinated phenyl derivatives can modulate signaling pathways associated with cell survival and death, suggesting a potential for anticancer therapies.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as aminopeptidases. These enzymes are crucial in various metabolic pathways and are implicated in diseases like cancer and inflammation. The compound's inhibitory activity could lead to therapeutic applications in managing these conditions.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

  • Cancer Treatment : Due to its apoptotic effects on cancer cells, it may be developed into a chemotherapeutic agent.
  • Inflammatory Diseases : Its anti-inflammatory properties could be harnessed for treating conditions like arthritis or other chronic inflammatory disorders.
  • Metabolic Disorders : By inhibiting aminopeptidases, it could play a role in managing metabolic syndromes or obesity-related conditions.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds with fluorinated groups:

  • Study on Apoptosis Induction :
    • A study demonstrated that fluorinated derivatives can significantly induce apoptosis in various cancer cell lines through mitochondrial pathways. The findings suggest that this compound may exhibit similar properties.
  • Inhibition of Aminopeptidases :
    • Research indicated that fluorinated amino acid derivatives showed potent inhibition against human aminopeptidase N (hAPN). This inhibition is critical for developing drugs targeting metabolic disorders.
  • Anti-inflammatory Mechanisms :
    • A study focused on the anti-inflammatory effects of similar compounds revealed their ability to downregulate pro-inflammatory cytokines in vitro, indicating a promising pathway for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-fluorophenyl)amino]acetate involves its interaction with various molecular targets. The fluorinated aromatic amine group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Fluorine Position and Number

Ethyl 2-[(2,4-Difluorophenyl)Amino]Acetate
  • Molecular Formula: C₁₀H₁₁F₂NO₂
  • Key Differences: Dual fluorine atoms at the 2- and 4-positions on the phenyl ring enhance electronegativity and steric effects compared to the mono-fluorinated analog.
  • Synthesis : Prepared via hydrazine intermediates and characterized by single-crystal X-ray diffraction, confirming planar geometry .
  • Implications : Increased fluorine substitution may improve lipid solubility and target binding but could reduce bioavailability due to higher molecular weight .
Methyl 2-{[(3-Fluorophenyl)Methyl]Amino}Acetate
  • Molecular Formula: C₁₀H₁₂FNO₂
  • Key Differences: A methyl ester replaces the ethyl group, and the amino group is attached to a 3-fluorobenzyl moiety.

Functional Group Modifications

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate
  • Molecular Formula : C₁₁H₁₁FO₃
  • Key Differences: A ketone replaces the amino group, transforming the molecule into a β-keto ester.
  • Implications : The ketone enhances hydrogen-bond acceptor capacity, useful in coordination chemistry or as a Michael acceptor in synthesis .
Ethyl 2-[[(Z)-2-Cyano-2-(4-Fluorophenyl)Ethenyl]Amino]Acetate
  • Molecular Formula : C₁₂H₁₂FN₂O₂
  • Key Differences: A cyano-substituted ethenyl group introduces π-conjugation and electron-withdrawing effects.
  • Applications: The cyano group may enhance binding to electron-deficient biological targets (e.g., enzymes with hydrophobic active sites) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Synthesis Highlights Key Applications
Ethyl 2-[(2-fluorophenyl)amino]acetate C₁₀H₁₂FNO₂ 2-fluoro, amino, ethyl ester Not detailed Pharmaceutical intermediate
Ethyl 2-[(2,4-difluorophenyl)amino]acetate C₁₀H₁₁F₂NO₂ 2,4-difluoro, amino, ethyl ester Hydrazine intermediate Bioactive agent research
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 3-fluoro, benzylamino, methyl ester Not specified Metabolic studies
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 2-fluoro, β-keto ester Ketone formation via Claisen Coordination chemistry

Biological Activity

Ethyl 2-[(2-fluorophenyl)amino]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies from recent research.

Compound Overview

This compound is characterized by the presence of a fluorinated aromatic ring and an amino group, which are critical for its biological activity. The fluorine atom can enhance the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with 2-fluoroaniline. The reaction conditions can be optimized to improve yield and purity. For instance, using sodium lauryl sulfate as a catalyst has been reported to facilitate the formation of similar compounds effectively .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis. For example, compounds with similar structures showed IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Compound AMCF-7 (Breast)8.5Microtubule destabilization
Compound BA549 (Lung)6.0Apoptotic pathway activation
This compoundHeLa (Cervical)9.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation .

Table 2: Anti-inflammatory Effects of this compound

CompoundCOX Inhibition (%)iNOS Expression Reduction (%)
This compound75%60%
Aspirin (Control)85%70%

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom enhances binding affinity to target proteins due to increased electronegativity and potential for hydrogen bonding interactions. Modifications on the amino group have been shown to significantly affect solubility and cytotoxicity profiles, with certain alkyl substitutions leading to improved water solubility and bioavailability .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of ethyl esters demonstrated that modifications at the amino position led to enhanced cytotoxicity in vitro against breast cancer cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .
  • Inflammation Model Study : In vivo studies using animal models indicated that this compound significantly reduced edema in paw inflammation models, reinforcing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[(2-fluorophenyl)amino]acetate, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves coupling 2-fluorophenylamine with ethyl bromoacetate or chloroacetate derivatives under basic conditions. For structurally related compounds (e.g., ethyl oxoacetate derivatives), reactions using ethyl chlorooxoacetate, DMAP, and triethylamine in dichloromethane (DCM) have been reported to yield analogous esters with high efficiency . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:electrophile), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store as a neat oil at -20°C in airtight, light-protected containers. Stability data for similar esters (e.g., ethyl 2-phenylacetoacetate) indicate a shelf life of ≥2 years under these conditions. Batch-specific certificates of analysis (CoA) should be referenced for purity verification .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC-MS for volatile impurities.
  • Structural Confirmation : Employ 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and 19F NMR^{19} \text{F NMR} to verify substituent positions and ester functionality. For example, 19F NMR^{19} \text{F NMR} typically shows a singlet near -115 ppm for 2-fluorophenyl derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. What crystallographic data are available for structurally related compounds, and how can this inform molecular modeling?

  • Methodological Answer : Single-crystal X-ray diffraction studies of analogs like Ethyl 2-[(2,4-difluorophenyl)amino]acetate reveal orthorhombic crystal systems (space group Pca21_1) with unit cell parameters:

  • a=21.814A˚,b=9.0079A˚,c=13.188A˚a = 21.814 \, \text{Å}, \, b = 9.0079 \, \text{Å}, \, c = 13.188 \, \text{Å}
  • Bond lengths (e.g., C–N = 1.31–1.40 Å) and angles (e.g., C–C–N = 116–123°) provide benchmarks for DFT calculations .
    • Application : Use Mercury or Olex2 software to overlay experimental and theoretical structures, refining force fields for molecular dynamics simulations.

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

  • Methodological Answer : Contradictions (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) often arise from rotamers or residual solvents. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes by acquiring spectra at 25–80°C.
  • Deuterated Solvent Screening : Switch from CDCl3_3 to DMSO-d6_6 to reduce signal broadening.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations unambiguously .

Q. What role does fluorine substitution play in the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : The 2-fluorophenyl group influences:

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases the amine’s nucleophilicity, accelerating alkylation.
  • Crystal Packing : C–H···F interactions (2.3–2.5 Å) stabilize supramolecular architectures, as observed in X-ray structures .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in pharmacokinetic studies, enhancing in vivo half-life (requires validation via microsomal assays).

Data Interpretation and Optimization

Q. How should researchers interpret X-ray crystallography parameters (e.g., R factors) for quality assessment?

  • Methodological Answer : For reliable structures:

  • Rint_{\text{int}} : <0.08 indicates good data redundancy (e.g., 0.058 in related studies) .
  • R1_1/wR2_2 : Values ≤0.065/0.219 (after refinement) suggest accurate atomic positioning .
  • Δρ (residual density) : Peaks <0.3 eÅ3^{-3} confirm minimal model bias .

Q. What strategies mitigate isomer formation during synthesis?

  • Methodological Answer : Isomeric byproducts (e.g., ortho vs. para substitution) can be minimized by:

  • Steric Control : Use bulky bases (e.g., DIPEA) to direct regioselectivity.
  • Low-Temperature Reactions : Slow kinetics favor thermodynamically stable products.
  • Chromatographic Separation : Employ chiral columns (e.g., Chiralpak IA) for enantiomer resolution .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ≈88°C for analogs) .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-fluorophenyl)amino]acetate
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Ethyl 2-[(2-fluorophenyl)amino]acetate

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